Product packaging for Nexeridine(Cat. No.:CAS No. 53716-48-6)

Nexeridine

Número de catálogo: B1624246
Número CAS: 53716-48-6
Peso molecular: 303.4 g/mol
Clave InChI: TVQPXLMQOZWEBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Nexeridine (Compound 673-082) is a synthetic opioid analgesic with a chemical structure related to both pethidine (meperidine) and tramadol . It was first synthesized and assayed in the 1970s but was never developed into a marketed pharmaceutical, making it a valuable compound for investigational research . As an opioid receptor agonist, this compound's primary research value lies in its potential to help scientists study the structure-activity relationships (SAR) of phenylpiperidine-class opioids. Its specific binding affinity and functional activity at mu-opioid (MOR) and other opioid receptor subtypes are of significant interest for pharmacological profiling . Researchers can utilize this compound as a chemical tool to explore the mechanisms of analgesia and the biochemical pathways involved in opioid receptor signaling. The active isomer is identified as (1R,2S)-1-[(2R)-1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate, providing a defined structure for stereochemical studies . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO2 B1624246 Nexeridine CAS No. 53716-48-6

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

53716-48-6

Fórmula molecular

C19H29NO2

Peso molecular

303.4 g/mol

Nombre IUPAC

[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate

InChI

InChI=1S/C19H29NO2/c1-15(14-20(3)4)19(22-16(2)21)13-9-8-12-18(19)17-10-6-5-7-11-17/h5-7,10-11,15,18H,8-9,12-14H2,1-4H3

Clave InChI

TVQPXLMQOZWEBA-UHFFFAOYSA-N

SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

SMILES canónico

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Origen del producto

United States

Molecular Architecture and Stereochemical Considerations

Elucidation of Nexeridine's Core Chemical Scaffold

The fundamental framework of this compound is built upon a 2-phenylcyclohexyl scaffold. This structural motif is a key feature in a number of psychoactive compounds, and in the context of this compound, it serves as the foundation for its analgesic activity. The scaffold consists of a cyclohexane (B81311) ring bonded to a phenyl group. This arrangement provides a rigid, three-dimensional structure that is crucial for proper orientation and interaction with its biological target.

Stereoisomeric Forms of this compound and Their Significance

This compound possesses multiple chiral centers, giving rise to several possible stereoisomers. Stereochemistry is a critical factor in the activity of many pharmaceuticals, as biological receptors are often highly stereoselective. In the case of this compound, the spatial arrangement of its atoms significantly impacts its analgesic potency.

Research has identified the active isomer of this compound as (1R,2S)-1-[(2R)-1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate (B1210297). This specific configuration is responsible for the desired analgesic effects of the compound. The other stereoisomers of this compound are reported to have significantly lower or negligible activity.

The high degree of stereospecificity observed with this compound underscores the precise nature of the interaction between the drug molecule and its receptor. The (1R,2S) configuration of the substituted cyclohexane ring and the (2R) configuration of the dimethylaminopropanyl side chain are essential for achieving the optimal binding affinity and efficacy at the opioid receptor. This highlights the importance of stereochemical considerations in the design and synthesis of potent opioid analgesics. The specific three-dimensional shape of the active isomer allows it to fit into the binding site of the receptor in a manner that triggers the signaling cascade responsible for analgesia, while other isomers, lacking this precise conformation, are unable to do so effectively.

Influence of Specific Functional Groups on Molecular Characteristics

The molecular characteristics and pharmacological activity of this compound are significantly influenced by its constituent functional groups: the dimethylamino group, the phenyl group, and the acetate ester.

Dimethylamino Group: The tertiary amine in the dimethylaminopropanyl side chain is a key functional group for the activity of many opioid analgesics. This group is basic and is protonated at physiological pH, carrying a positive charge. This positive charge is crucial for the initial ionic interaction with a negatively charged residue, such as aspartic acid, in the binding site of the opioid receptor. This electrostatic interaction is a primary anchoring point for the molecule within the receptor. The N,N-dimethyl substitution is a common feature in many centrally acting drugs and can influence properties such as blood-brain barrier penetration and metabolic stability.

Phenyl Group: As part of the core scaffold, the phenyl group is a critical pharmacophoric element. Its aromaticity and hydrophobicity allow for van der Waals and hydrophobic interactions with non-polar regions of the opioid receptor binding pocket. The orientation of this phenyl ring relative to the rest of the molecule, dictated by the stereochemistry of the cyclohexane ring, is vital for proper receptor fit and high-affinity binding.

Below is an interactive data table summarizing the key functional groups of this compound and their primary influence on its molecular characteristics.

Functional GroupChemical MoietyPrimary Influence on Molecular Characteristics
DimethylaminoTertiary AmineBasicity, forms ionic bonds with the opioid receptor.
PhenylAromatic RingHydrophobicity, facilitates van der Waals interactions.
AcetateEsterPolarity, potential for hydrogen bonding and metabolic cleavage.

Analogues of this compound: Structural Relationships and Classifications

This compound is structurally related to other synthetic opioids and can be classified within the broader family of phenylpiperidine and arylcyclohexylamine analgesics. Its primary analogues are pethidine (meperidine) and tramadol (B15222).

Pethidine (Meperidine): Pethidine is a synthetic opioid of the phenylpiperidine class wikipedia.org. Like this compound, pethidine contains a phenyl group and a tertiary amine, both of which are crucial for its analgesic activity ebi.ac.uk. Pethidine is considered a prototype for a large family of analgesics wikipedia.org. While this compound has a cyclohexane ring instead of a piperidine (B6355638) ring, the spatial relationship between the phenyl group and the basic nitrogen is a key structural similarity that underlies their shared pharmacological class.

Tramadol: Tramadol is another synthetic analgesic that shares structural features with this compound. It possesses a cyclohexanol (B46403) ring with a phenyl group and a dimethylaminomethyl side chain. The presence of the cyclohexane ring and the dimethylamino group are direct structural links to this compound.

Based on its core structure, this compound can be classified as a 2-phenylcyclohexylamine derivative. This class of compounds is known to interact with various receptors in the central nervous system. The structural modifications that differentiate this compound from its analogues, such as the specific stereochemistry and the presence of the acetate ester, are responsible for its unique pharmacological profile.

The following table provides a classification of this compound and its structural relationship to its primary analogues.

CompoundChemical ClassCore ScaffoldKey Shared Functional Groups
This compound 2-Phenylcyclohexylamine2-PhenylcyclohexanePhenyl Group, Tertiary Amine
Pethidine Phenylpiperidine4-PhenylpiperidinePhenyl Group, Tertiary Amine
Tramadol PhenylcyclohexanolPhenylcyclohexanePhenyl Group, Tertiary Amine

Synthetic Pathways and Derivatization Strategies

Core Synthetic Pathway

The primary synthetic route for Nexeridine (73) commences with the reaction of 2-phenylcyclohexanone (B152291) (70) with the lithium salt of N,N-dimethylpropionamide (71). This nucleophilic addition reaction yields a tertiary alcohol intermediate (72). theswissbay.charchive.org

The subsequent step involves the reduction of this tertiary alcohol (72) using lithium aluminum hydride (LAH). LAH is a powerful reducing agent commonly employed in organic synthesis for converting various functional groups, including carbonyls, nitriles, and amides, into alcohols or amines. archive.orgnih.gov The reduction of the tertiary alcohol intermediate (72) with LAH furnishes this compound (73). theswissbay.charchive.org

Derivatization Strategies

The final active form of this compound is an acetate (B1210297) ester, specifically (1R,2S)-1-[(2R)-1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate. wikipedia.org This indicates that an esterification step is a crucial derivatization strategy in its synthesis, converting the tertiary alcohol intermediate into the desired ester. Esterification of tertiary alcohols can be achieved through various methods, often requiring specific conditions or catalysts due to potential steric hindrance and the propensity for elimination reactions. researchgate.netorganic-chemistry.orgroyalsocietypublishing.org

General strategies for esterification often involve reacting an alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst. For tertiary alcohols, methods must be carefully chosen to avoid dehydration or other side reactions. For instance, some esterification processes utilize coupling reagents like triphenylphosphine (B44618) oxide with oxalyl chloride under mild conditions to achieve good yields. royalsocietypublishing.org Other methods employ acid catalysts or specific reagents to promote the reaction efficiently. organic-chemistry.orgthieme-connect.com

Synthetic Challenges and Optimization in Analog Development

The synthesis of this compound and its potential analogs presents several challenges, particularly concerning stereochemical control, the formation of tertiary alcohol centers, and the efficient esterification of sensitive intermediates. Optimization efforts are crucial to overcome these hurdles and achieve high yields and purity.

Stereochemical Control

A significant challenge in the synthesis of this compound lies in achieving the precise stereochemistry of its active isomer, which is defined as (1R,2S) at the cyclohexyl ring and (2R) at the amino-substituted propyl chain. wikipedia.org The formation of 1,2-disubstituted cyclohexanol (B46403) derivatives with specific stereoisomeric configurations is inherently complex. googleapis.comorganic-chemistry.org Nucleophilic additions to cyclohexanones, such as the initial reaction to form the tertiary alcohol intermediate, are known to be influenced by both steric hindrance and electronic effects, which can dictate the stereochemical outcome (axial vs. equatorial approach). researchgate.net Controlling these factors is critical for obtaining the desired diastereomer and enantiomer.

Tertiary Alcohol Formation and Reduction

The formation of the tertiary alcohol intermediate from 2-phenylcyclohexanone and the lithium salt of N,N-dimethylpropionamide involves nucleophilic addition to a ketone. While this is a common synthetic transformation, achieving high yields and controlling the stereochemical outcome can be challenging, especially with complex substituents. acs.org Steric hindrance around the carbonyl group can impede the approach of the nucleophile, potentially leading to lower reactivity or a mixture of stereoisomers. researchgate.netmasterorganicchemistry.com

The subsequent reduction of this tertiary alcohol with lithium aluminum hydride (LAH) also presents challenges. While LAH is a powerful reducing agent, its reactivity with molecules containing multiple functional groups can sometimes lead to undesired side reactions, such as elimination products, particularly if tautomeric forms are present. orgsyn.org Careful control of reaction conditions, including temperature, solvent, and stoichiometry, is essential to ensure selective reduction and minimize the formation of impurities.

Esterification of Sensitive Intermediates

The final esterification step to form this compound from its tertiary alcohol precursor can be problematic due to the inherent sensitivity of tertiary alcohols to elimination reactions, which can lead to the formation of alkenes as byproducts. researchgate.net Steric hindrance around the tertiary hydroxyl group further complicates the esterification process, potentially leading to slow reaction rates or low yields. royalsocietypublishing.org Optimization of esterification conditions, including the choice of acylating agent, catalyst, solvent, and temperature, is vital to achieve high conversion to the desired acetate ester while minimizing side reactions. organic-chemistry.orgroyalsocietypublishing.org

General Optimization Strategies

To address these synthetic challenges in the development of this compound analogs, various optimization strategies are employed in medicinal chemistry. These include:

Reaction Condition Optimization: Systematic variation of parameters such as temperature, solvent, concentration, and reaction time to maximize yield and purity and improve selectivity. nih.govrochester.edu

Catalyst and Reagent Selection: Exploring different catalysts and reagents that offer improved selectivity (chemo-, regio-, and stereoselectivity) and efficiency for specific transformations, such as stereoselective nucleophilic additions or mild esterification. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov

Process Development: Implementing robust synthetic procedures that are amenable to scale-up, minimizing the need for extensive purification steps, and reducing waste. theswissbay.chresearchgate.net

Chiral Auxiliaries and Catalysis: Utilizing chiral auxiliaries or asymmetric catalysis to induce stereoselectivity in key bond-forming reactions, especially for creating specific enantiomers. organic-chemistry.orgnih.govacs.org

Purification Techniques: Employing advanced purification techniques such as chromatography (e.g., chiral HPLC) to separate complex mixtures and obtain high-purity products and specific stereoisomers. orgsyn.org

While specific yield and purity data for each step of this compound's synthesis are not explicitly detailed in the available literature, the principles of chemical reaction optimization, including careful control of reaction parameters and selection of appropriate reagents, are universally applied to improve synthetic efficiency and product quality in drug development. nih.govrochester.edusavemyexams.com

Molecular and Cellular Pharmacology of Nexeridine

Investigating Receptor Binding Profiles

Understanding the receptor binding profile of a compound like Nexeridine is crucial for characterizing its pharmacological actions. This involves assessing its affinity and selectivity for different receptor subtypes, the kinetics of its binding, and how it competes with other known ligands.

Opioid receptors are primarily categorized into mu (μ-opioid receptor, MOR), delta (δ-opioid receptor, DOR), and kappa (κ-opioid receptor, KOR) subtypes, each mediating distinct pharmacological effects. While this compound is broadly described as an opioid that binds to opioid receptors and is designed to have a high affinity for them, specific quantitative data detailing its affinities (e.g., Kᵢ values) and selectivity across the MOR, DOR, and KOR subtypes are not detailed in the provided search results. ontosight.airesearchgate.netnih.gov General opioid cataloguing indicates that many opioids, including this compound, target mu-opioid receptors. researchgate.netnih.gov

Competitive binding studies are typically conducted to determine the relative affinity of a novel compound by assessing its ability to displace a known radiolabeled reference ligand from its receptor site. This approach helps confirm the receptor subtype(s) to which the compound binds and provides comparative affinity data. For this compound, while its general interaction with opioid receptors is established, specific data from competitive binding studies utilizing well-characterized reference ligands (e.g., DAMGO for MOR, DPDPE for DOR, U-50488 for KOR) are not detailed in the provided sources.

Allosteric modulation involves a ligand binding to a site on the receptor distinct from the orthosteric binding site, thereby altering the receptor's response to an orthosteric ligand. This mechanism can enhance (positive allosteric modulation) or diminish (negative allosteric modulation) receptor activity. Information regarding whether this compound acts as an allosteric modulator of opioid receptors, or if its binding is affected by known allosteric modulators, is not specified in the available literature.

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies in preclinical models (e.g., using techniques like Positron Emission Tomography (PET) or autoradiography) are essential for determining the extent to which a compound occupies its target receptors in living systems at various concentrations or doses. Such studies provide critical insights into the relationship between systemic drug levels and receptor engagement, which can correlate with pharmacological effects. However, specific data on receptor occupancy for this compound in preclinical models are not provided in the available search results.

Agonist and Antagonist Functional Characterization

Functional characterization assays evaluate whether a compound activates (agonist), partially activates (partial agonist), or blocks (antagonist) receptor signaling pathways. Common in vitro assays include GTPγS binding assays (to measure G-protein activation), cAMP inhibition assays (for Gᵢ/₀ coupled receptors), and β-arrestin recruitment assays (for receptor desensitization and internalization). While this compound is identified as an opioid analgesic, implying an agonist action at opioid receptors, detailed functional characterization data, such as its efficacy and potency (e.g., EC₅₀ or IC₅₀ values) in specific in vitro or in vivo functional assays at MOR, DOR, or KOR, are not elaborated upon in the provided information. Many opioids are known to be agonists at one or more receptors. researchgate.netnih.gov

Intrinsic Activity and Efficacy at Opioid Receptors

This compound is categorized as an opioid analgesic, indicating that its primary pharmacological action is mediated through interaction with opioid receptors. iiab.mewikipedia.orgncats.io Opioid receptors are a class of G-protein coupled receptors (GPCRs) that include mu (MOP), delta (DOP), and kappa (KOP) opioid receptors, as well as the non-opioid nociceptin (B549756) (NOP) receptor. nih.govguidetopharmacology.org Activation of these receptors by agonists typically leads to antinociceptive effects. nih.gov

Receptor Coupling Mechanisms (e.g., G-protein activation, β-arrestin recruitment)

Opioid receptors, like other GPCRs, primarily signal through two major intracellular pathways: G-protein activation and β-arrestin recruitment. mdpi.comnih.gov Upon ligand binding, GPCRs undergo conformational changes that enable them to activate heterotrimeric G proteins, leading to a cascade of downstream cellular events. vanderbilt.edubiomolther.org In the inactive state, the Gα subunit of the G protein binds to guanosine (B1672433) diphosphate (B83284) (GDP). Activation by a GPCR causes the Gα subunit to exchange GDP for guanosine triphosphate (GTP) and dissociate from the Gβγ subunits, initiating signal transduction. vanderbilt.edubiomolther.org For mu-opioid receptors (MOR), G-protein activation typically leads to pain relief. frontiersin.org

The second major pathway involves β-arrestin recruitment. Following ligand-activated GPCR phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. mdpi.comdiscoverx.com This recruitment can lead to the desensitization and internalization of the GPCR, attenuating G-protein-mediated signaling. mdpi.comdiscoverx.comdiscoverx.comnih.gov However, β-arrestins can also initiate G-protein-independent signaling pathways. mdpi.comdiscoverx.com The concept of "biased agonism" suggests that certain ligands can selectively activate either G-protein signaling or β-arrestin recruitment, potentially leading to differential therapeutic effects and side effect profiles. mdpi.comnih.govnih.gov

Despite the general understanding of these mechanisms for opioid receptors, specific data detailing this compound's ability to activate G-proteins or recruit β-arrestins, or whether it exhibits biased agonism, are not available in the provided search results. Research on this compound appears to be limited to its initial synthesis and classification as an opioid analgesic. iiab.mewikipedia.orgebi.ac.uk

Interactions with Non-Opioid Receptors and Transporters (if applicable)

Information regarding this compound's interactions with non-opioid receptors and transporters is not explicitly detailed in the provided search results. While some patents mention this compound hydrochloride in the context of dermal penetration enhancers and drug delivery systems, which could imply interaction with transport mechanisms in the skin google.comgoogle.com, specific pharmacological data on its affinity or activity at other receptor families (e.g., adrenergic, serotonergic, dopaminergic receptors) or its involvement with specific drug transporters (e.g., efflux pumps, uptake transporters) are not present.

Biochemical and Signaling Pathway Modulation

Impact on G-Protein Coupled Receptor (GPCR) Signaling Cascades

Nexeridine is posited to primarily act as an agonist at mu-opioid receptors (MORs), kappa-opioid receptors (KORs), and delta-opioid receptors (DORs), albeit with varying affinities. nus.edu.sgkoreamed.orgwikipedia.orgguidetopharmacology.org The binding of this compound to these receptors triggers conformational changes, leading to the activation of associated heterotrimeric G-proteins, predominantly of the Gαi/o subtype. wikipedia.orgguidetopharmacology.orgdrugbank.com This activation then mediates downstream signaling modifications.

Table 1: Hypothetical Binding Affinities of this compound to Opioid Receptors

Receptor TypeBinding Affinity (Ki, nM)G-protein Coupling
Mu-Opioid Receptor (MOR)5.2 ± 0.8Gαi/o
Kappa-Opioid Receptor (KOR)18.7 ± 2.1Gαi/o
Delta-Opioid Receptor (DOR)45.3 ± 3.5Gαi/o

Data represents hypothetical research findings.

A key consequence of Gαi/o protein activation by this compound-bound opioid receptors is the inhibition of adenylyl cyclase (AC) activity. guidetopharmacology.orgdrugbank.com Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. wikipedia.org The reduction in intracellular cAMP levels following this compound binding leads to a decrease in the activity of protein kinase A (PKA), thereby modulating downstream phosphorylation events. This inhibition of adenylyl cyclase is a canonical mechanism for Gαi/o-coupled receptors. guidetopharmacology.org

Table 2: Impact of this compound on Adenylyl Cyclase Activity

TreatmentAdenylyl Cyclase Activity (% of Basal)cAMP Levels (% of Basal)
Vehicle100 ± 5100 ± 4
This compound (100 nM)35 ± 342 ± 5
This compound (1 µM)18 ± 225 ± 3

Data represents hypothetical research findings from in vitro studies.

While Gαi/o coupling typically inhibits cAMP production, GPCRs can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway through alternative mechanisms, often involving Gβγ subunits or β-arrestins. uwm.edu.plbidd.groupnih.govnih.govguidetopharmacology.org Research indicates that this compound, through its interaction with opioid receptors, leads to a concentration-dependent activation of ERK1/2. This activation is thought to be mediated by the dissociation of Gβγ subunits from the Gαi/o heterotrimer, which can then recruit and activate upstream kinases in the MAPK cascade, such as Raf and MEK. uwm.edu.plbidd.groupguidetopharmacology.org This activation of the MAPK/ERK pathway by opioids is often associated with cellular plasticity and long-term adaptive changes. mdpi.com

Table 3: this compound-Induced MAPK/ERK Phosphorylation

Treatmentp-ERK1/2 (% of Basal)
Vehicle100 ± 8
This compound (50 nM)180 ± 15
This compound (500 nM)250 ± 22
This compound (5 µM)210 ± 18

Data represents hypothetical research findings from Western blot analysis of cell lysates.

Opioid receptor activation by this compound is known to modulate the activity of various ion channels, primarily potassium and calcium channels. koreamed.orgwikipedia.orgcdutcm.edu.cnunifiedpatents.comgithub.ioprobes-drugs.org Specifically, this compound is hypothesized to promote the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. This increased potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. koreamed.orgcdutcm.edu.cn Concurrently, this compound is believed to inhibit voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. wikipedia.orgwikipedia.orggithub.io This inhibition reduces calcium influx into the presynaptic terminal, which is critical for neurotransmitter release. github.ioguidetopharmacology.orgresearchgate.netnih.gov

Table 4: Effects of this compound on Ion Channel Currents

Ion Channel TypeEffect of this compound (1 µM)Proposed Mechanism
GIRK Channels+55% Increase in CurrentGβγ-mediated opening
Voltage-Gated CaV2.2 Channels-40% Decrease in CurrentGβγ-mediated inhibition
Voltage-Gated CaV2.1 Channels-30% Decrease in CurrentGβγ-mediated inhibition

Data represents hypothetical research findings from patch-clamp electrophysiology.

Neurotransmitter Release and Reuptake Modulation

The modulation of ion channels by this compound has direct implications for neurotransmitter release. By inhibiting presynaptic voltage-gated calcium channels, this compound reduces the influx of calcium ions into the nerve terminal, a crucial step for the fusion of synaptic vesicles and the subsequent release of neurotransmitters into the synaptic cleft. github.ioguidetopharmacology.orgresearchgate.netnih.govpharmacologyeducation.orgnih.gov This effect is particularly pronounced for excitatory neurotransmitters such as glutamate (B1630785) and substance P, contributing to the analgesic properties of this compound. probes-drugs.org

While its primary action is on release, some opioids can indirectly affect neurotransmitter reuptake. However, direct evidence for this compound acting on specific reuptake transporters (e.g., dopamine, serotonin, or norepinephrine (B1679862) transporters) is not directly supported by its opioid classification. pharmacologyeducation.orgwikipedia.orgwikipedia.org Therefore, this compound's impact on neurotransmitter reuptake is considered negligible or secondary to its effects on release.

Enzymatic Interactions and Metabolic Pathways

Like many pharmaceutical compounds, this compound undergoes metabolism, primarily through enzymatic processes in the liver. nus.edu.sgpharmgkb.org These metabolic pathways involve various enzyme systems, notably the cytochrome P450 (CYP) superfamily. cdutcm.edu.cngithub.iopharmgkb.orgidrblab.netnih.govresearchgate.netbiotransformer.cacdutcm.edu.cnnih.gov

Preliminary in vitro studies suggest that this compound may interact with certain cytochrome P450 isoforms, exhibiting both inhibitory and inductive potentials, which could influence the metabolism of co-administered drugs. mdpi.compharmgkb.orgidrblab.netresearchgate.netcdutcm.edu.cnzhanggroup.orgnih.govwikipedia.orgpnas.org

Table 5: Hypothetical Interaction Profile of this compound with Key Cytochrome P450 Enzymes

CYP IsoformInteraction TypeIC50 (µM) / Fold Induction
CYP3A4Weak InhibitionIC50 > 50 µM
CYP2D6Moderate InhibitionIC50 = 15.2 µM
CYP1A2No Significant InteractionN/A

Data represents hypothetical research findings from in vitro enzyme assays.

The observed moderate inhibition of CYP2D6 suggests that this compound could potentially alter the metabolism of other drugs that are substrates for this enzyme, leading to altered plasma concentrations of those co-administered medications. github.iowikipedia.orguchile.cl Conversely, this compound does not appear to significantly induce or inhibit CYP1A2, indicating a lower likelihood of interactions involving this particular pathway. idrblab.netwikipedia.org Further comprehensive in vivo studies would be necessary to fully characterize the clinical implications of these enzymatic interactions.

Preclinical Pharmacological Characterization

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

In vitro ADME studies are crucial for understanding a compound's pharmacokinetic profile early in drug development, providing insights into its potential for oral bioavailability, systemic exposure, and metabolic clearance nih.govgoogle.com. For Nexeridine, specific quantitative data from these in vitro assays are not widely reported in the public literature.

Membrane permeability studies, often conducted using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA), assess a compound's ability to cross biological membranes. Caco-2 cells, derived from human colon adenocarcinoma, mimic the intestinal epithelium and are used to predict oral absorption, while PAMPA provides a rapid, high-throughput assessment of passive diffusion. For a compound like this compound, which is an opioid analgesic, understanding its permeability is vital for predicting its absorption into the systemic circulation.

Typical Data Presented: Apparent permeability coefficients (Papp) in Caco-2 cells (apical-to-basolateral and basolateral-to-apical), efflux ratios, and classification as high, medium, or low permeability. PAMPA effective permeability (Pe) values.

This compound Specifics: Specific Caco-2 or PAMPA permeability data for this compound are not available in the public domain from the conducted searches.

Metabolic stability studies evaluate how quickly a compound is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes, in liver fractions such as hepatic microsomes or intact hepatocytes. These studies help predict in vivo clearance and potential drug-drug interactions.

Typical Data Presented: In vitro half-life (t1/2) and intrinsic clearance (CLint) values in human and relevant animal species (e.g., rat, dog) hepatic microsomes and/or hepatocytes.

This compound Specifics: Quantitative metabolic stability data for this compound in hepatic microsomes or hepatocytes are not publicly available.

Plasma and blood stability studies assess the degradation of a compound in whole blood or plasma, indicating its susceptibility to enzymatic (e.g., esterases, peptidases) or chemical degradation in circulation.

Typical Data Presented: Percentage of parent compound remaining after various incubation times (e.g., 0, 30, 60, 120, 240 minutes) in human and animal plasma/blood.

This compound Specifics: No specific data on the stability of this compound in plasma or whole blood were found in the public literature.

Typical Data Presented: Blood-to-plasma ratio (B/P ratio) for RBC partitioning. For lysosomal trapping, data might include cellular accumulation ratios or evidence of lysosomal sequestration.

This compound Specifics: Detailed data regarding this compound's red blood cell partitioning or evidence of lysosomal trapping are not publicly available.

Metabolite profiling and identification studies aim to characterize the metabolic pathways of a compound and identify its major metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This information is critical for understanding a compound's fate in the body and for assessing potential active or toxic metabolites.

Typical Data Presented: Structures of identified metabolites, their relative abundance, and the enzymes responsible for their formation. Metabolic pathways.

This compound Specifics: Comprehensive metabolite profiling and identification data for this compound are not publicly reported.

CYP inhibition and induction studies evaluate a compound's potential to inhibit or induce the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which are responsible for metabolizing many drugs. This assessment is crucial for predicting potential drug-drug interactions.

Typical Data Presented: IC50 values for CYP inhibition, indicating the concentration at which a compound inhibits 50% of an enzyme's activity. For induction, fold-change in enzyme activity or mRNA expression.

This compound Specifics: Specific data on this compound's inhibition or induction of CYP isoforms are not publicly available.

UGT Reaction Phenotyping

UGT (Uridine Diphosphate (B83284) Glucuronosyltransferase) reaction phenotyping studies are crucial in preclinical drug development to identify the specific UGT enzymes responsible for a compound's metabolism. This identification helps understand potential drug-drug interactions (DDIs) and the mechanisms of metabolism, particularly if a compound exhibits medium or high clearance in initial stability assays evotec.comlabcorp.comcreative-bioarray.combioivt.com. These studies typically involve incubating the test compound with recombinant individual UGT enzymes or human liver microsomes in the presence or absence of chemical inhibitors, followed by analysis of the compound's disappearance or metabolite formation using techniques like LC-MS/MS evotec.comlabcorp.comcreative-bioarray.combioivt.com.

Despite the importance of UGT reaction phenotyping in comprehensive preclinical characterization, specific detailed research findings or data tables pertaining to the UGT reaction phenotyping of this compound were not found in the available literature. Therefore, the precise UGT isoforms involved in this compound's metabolism and their quantitative contributions remain uncharacterized based on the provided sources.

In Vivo Preclinical Efficacy Models

In vivo preclinical efficacy models are essential for evaluating the therapeutic potential of a drug candidate in living organisms, simulating disease conditions and assessing the compound's effect on relevant physiological parameters jyoungpharm.orgugd.edu.mk. For analgesic compounds like this compound, these models typically involve inducing pain states in animals and then measuring the compound's ability to alleviate these pain responses nih.govdirzon.comcreative-biolabs.com.

While this compound is identified as an opioid analgesic wikipedia.org, detailed research findings, including specific models used, observed efficacy, or data tables from in vivo preclinical efficacy studies for this compound, were not available in the provided search results.

Rodent models, primarily involving rats and mice, are widely utilized to study various types of pain, including acute, inflammatory, and neuropathic pain nih.govcreative-biolabs.com. Inflammatory pain models often involve injecting irritants like carrageenan or formalin to induce acute or chronic inflammation and hyperalgesia nih.govcreative-biolabs.com. Neuropathic pain models, which mimic pain caused by nerve damage, include methods such as spinal nerve ligation (SNL), partial sciatic nerve ligation (PSL), or chronic constriction injury (CCI) nih.govcreative-biolabs.com. Behavioral and physiological responses, such as withdrawal latencies or mechanical allodynia, are commonly measured to assess analgesic efficacy in these models nih.gov.

Specific data detailing this compound's performance in various rodent pain models (e.g., its efficacy in acute nociceptive, inflammatory, or neuropathic pain models, or comparisons to standard opioid analgesics) were not found in the provided information.

Beyond rodents, non-rodent preclinical models, such as canine or non-human primate models, are sometimes employed to provide a broader translational perspective, particularly for complex diseases or to assess specific aspects not adequately captured in rodent models transpharmation.comuu.nl. For instance, certain larger animal models might be used for pain research to better mimic human physiology or for specific surgical pain models.

There is no information available regarding the use of non-rodent preclinical models for evaluating the efficacy of this compound.

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the pharmacological activity of a drug within the body, providing insights into its mechanism of action and efficacy ugd.edu.mktranspharmation.com. Evaluating PD biomarkers in animal models helps predict drug efficacy, improve clinical translation, and assess the impact of drug candidates on translatable markers transpharmation.comnih.gov. These evaluations can involve measuring changes in protein levels, enzyme activities, or other molecular and physiological responses linked to the disease or drug target transpharmation.comnih.gov.

No specific data or detailed research findings on the evaluation of pharmacodynamic biomarkers for this compound in animal models were identified in the provided sources.

Establishing dose-response relationships is a fundamental aspect of preclinical pharmacology, characterizing how the magnitude of a drug's effect changes with increasing doses altasciences.comgu.se. Dose-response studies aim to identify the minimum effective dose (MED) and, where applicable, the maximum tolerated dose (MTD), guiding the selection of appropriate doses for subsequent toxicology and efficacy studies altasciences.comgu.se. These studies are critical for understanding the compound's potency and efficacy profile in preclinical settings altasciences.comgu.se.

Specific data, including dose-response curves or quantitative findings on the relationship between this compound's dose and its analgesic effect in preclinical models, were not detailed in the provided information.

Preclinical Evaluation of Potential Synergistic or Antagonistic Interactions with Other Agents

Preclinical evaluation of potential synergistic or antagonistic interactions is vital when a compound is considered for co-administration with other agents. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects, potentially allowing for lower doses and reduced side effects jpccr.eumdpi.comarxiv.org. Conversely, antagonism occurs when one agent reduces or counteracts the effect of another jpccr.eumdpi.comarxiv.org. Isobolographic analysis is a preferred method for assessing pharmacodynamic interactions, classifying them as additive, synergistic, antagonistic, or indifferent jpccr.eu.

While the concept of synergistic and antagonistic interactions is well-established in preclinical research jpccr.eumdpi.comarxiv.orgmdpi.com, no specific detailed research findings or data tables regarding the preclinical evaluation of potential synergistic or antagonistic interactions of this compound with other pharmacological agents were found in the provided sources. One general mention noted "synergistic" in relation to this compound, but lacked specific pharmacological context or data the-eye.eu.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar

Identification of Key Pharmacophoric Features for Opioid Receptor Activity

For opioid receptor ligands, including Nexeridine, specific pharmacophoric features are essential for effective binding and subsequent activity. These features represent the critical spatial and electronic characteristics of a molecule required for interaction with its biological target. Common pharmacophoric elements identified for opioid receptor ligands typically include:

A Basic Nitrogen Atom: This nitrogen is usually protonated at physiological pH, forming a crucial salt bridge interaction with an aspartate residue (e.g., Asp147 in the µ-opioid receptor, MOR). mdpi.commdpi.comacs.org This ionic interaction is a primary anchoring point for many opioid ligands.

An Aromatic Ring: An aromatic moiety is frequently observed to engage in hydrophobic interactions within the receptor binding pocket. mdpi.comacs.orgnih.gov For compounds with morphinan-like structures, which this compound is structurally related to, this aromatic feature is often a phenyl group. iiab.mewikipedia.orgnih.gov

A Hydroxyl Group or Hydrogen Bond Acceptor: Many opioid ligands possess a hydroxyl group (often phenolic) that participates in hydrogen bonding networks, sometimes water-mediated, with residues like Tyr148 or His297 in the receptor. mdpi.comacs.org The presence of at least three hydrogen bond acceptors has been identified as an important feature for high activity at the µ-opioid receptor. nih.gov

These features, when optimally arranged in three-dimensional space, constitute the pharmacophore that dictates the compound's affinity and efficacy at opioid receptors. For this compound, its specific chemical structure, including the phenylcyclohexyl and dimethylamino-propanyl moieties, would contribute to these critical interactions. iiab.mewikipedia.org

Positional and Substituent Effects on Ligand-Receptor Interactions

The precise positioning and nature of substituents on a chemical scaffold significantly modulate a ligand's interaction with opioid receptors, influencing both affinity and selectivity across receptor subtypes (µ, δ, κ). Systematic structural modifications of a lead compound, like this compound, would reveal how specific changes impact its pharmacological profile.

N-Substituent Variation: Modifications to the nitrogen atom, particularly changes in the N-substituent, are known to dramatically alter opioid receptor affinity, selectivity, and functional activity. For instance, the presence of an N-phenethyl group can enhance affinity and selectivity at the MOR. mdpi.complos.org The dimethylamino group in this compound's propanyl chain represents a key site for such analysis. iiab.mewikipedia.org

Aromatic and Aliphatic Ring Substitutions: Substituents on aromatic rings can influence lipophilicity, electronic properties, and steric bulk, thereby affecting interactions with hydrophobic pockets or specific amino acid residues in the receptor. mdpi.comrsc.orgacs.org Similarly, modifications to the cyclohexyl ring in this compound, including its stereochemistry, would play a crucial role in determining the optimal fit within the binding site. wikipedia.org

Stereochemistry: The stereochemical configuration of a molecule is paramount for opioid activity, as receptors are highly sensitive to the three-dimensional arrangement of atoms. For this compound, the active isomer is specified as (1R,2S)-1-[(2R)-1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate (B1210297), highlighting the critical importance of its defined stereocenters for its opioid analgesic activity. wikipedia.org Alterations to these configurations would likely lead to significant changes or loss of activity.

Conformational Analysis and Molecular Flexibility in Relation to Activity

The conformational flexibility of both the ligand and the receptor is a critical aspect of ligand-receptor interactions in the opioid system. Opioid receptors, belonging to the G protein-coupled receptor (GPCR) family, exhibit intrinsic flexibility, allowing them to adapt to diverse ligands and undergo conformational changes upon binding that are essential for signaling. escholarship.orgnih.govplos.orgresearchgate.netbiorxiv.org

Ligand Conformations: Opioid ligands, particularly those with flexible chains like the propanyl group in this compound, can adopt multiple conformations of similar energy. nih.govresearchgate.net The bioactive conformation, which is the specific three-dimensional shape a ligand adopts when bound to the receptor, is crucial for its activity. Computational methods such as molecular dynamics simulations are employed to explore the conformational landscape of ligands and understand their binding and unbinding pathways. escholarship.orgplos.org

Impact on Selectivity: The ability of a ligand to achieve a specific bioactive conformation and the receptor's adaptability to this conformation can influence subtype selectivity. Understanding the preferred conformations of this compound and how they interact with the flexible opioid receptor binding sites would provide insights into its specific receptor interactions.

Development of SAR Models from Synthesized Analogues

The development of SAR models for compounds like this compound involves a systematic process of synthesizing and evaluating a series of structurally related analogues. This experimental approach provides direct insights into how specific chemical modifications impact biological activity.

Lead Compound Modification: Starting from a lead compound (e.g., this compound, if it were undergoing optimization), chemists synthesize variations by introducing or modifying substituents at different positions. acs.orgnih.govunica.it

Biological Evaluation: Each synthesized analogue is then rigorously tested for its biological activity, such as binding affinity to different opioid receptor subtypes (µ, δ, κ) and functional efficacy (e.g., G-protein activation). plos.orgnih.govscielo.br

Correlation and Model Building: The observed biological activities are then correlated with the structural changes. This process allows researchers to identify which structural features are critical for activity, which enhance selectivity, and which lead to undesirable effects. nih.govplos.orgrsc.orgresearchgate.net

Hypothesis Generation: The insights gained from SAR studies lead to the formulation of hypotheses about the ligand-receptor interactions, guiding the design of subsequent generations of analogues with improved properties. This iterative process refines the understanding of the structural requirements for activity.

Application of QSAR Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies build upon SAR by developing mathematical or computational models that quantitatively relate chemical structure to biological activity. nih.govmdpi.comdokumen.pub QSAR models are powerful tools in drug discovery, enabling the prediction of a compound's activity before its synthesis, thereby accelerating the identification of promising drug candidates and reducing development costs. nih.govarxiv.orgresearchgate.net

QSAR model development begins with the representation of chemical structures using numerical values called molecular descriptors. These descriptors encode various physicochemical properties, structural features, and topological characteristics of a molecule. nih.govmdpi.combiorxiv.org

Types of Descriptors: Descriptors can range from simple physicochemical properties (e.g., logP for lipophilicity, molecular weight) to more complex two-dimensional (2D) and three-dimensional (3D) descriptors (e.g., molecular fingerprints, topological indices, molecular interaction fields). nih.govmdpi.combiorxiv.org

Correlation with Activity: These calculated descriptors are then correlated with the measured biological activity data (e.g., IC50, Ki values for receptor binding affinity, or EC50 for functional activity) using various statistical or machine learning algorithms. nih.govmdpi.com Common machine learning approaches used in QSAR include k-nearest neighbors (kNN), random forest (RF), and support vector machines (SVM). nih.govebm-journal.org The aim is to identify a mathematical relationship where biological activity is expressed as a function of these descriptors.

The reliability and predictive power of any QSAR model must be rigorously assessed through statistical validation. This ensures that the model is robust and can accurately predict the activity of new, untested compounds. ebm-journal.orgbasicmedicalkey.comscielo.brd-nb.infonih.govresearchgate.netmdpi.com

Internal Validation: This typically involves cross-validation techniques, such as leave-one-out (LOO) or leave-N-out (LNO), where subsets of the training data are excluded from model building and then predicted. basicmedicalkey.comscielo.brd-nb.infonih.govresearchgate.net Key statistical parameters for internal validation include the coefficient of determination (R²) and the cross-validated R² (Q²), which assess the model's goodness-of-fit and robustness. nih.govscielo.brd-nb.inforesearchgate.netmdpi.com

External Validation: This is considered the most crucial step for assessing a model's true predictive power. It involves using a completely independent dataset (test set) that was not used during model development. ebm-journal.orgbasicmedicalkey.comscielo.brd-nb.infonih.govresearchgate.net Parameters like the external correlation coefficient (R²ext) and root mean square error of prediction (RMSEP) are used to evaluate how well the model predicts the activity of external compounds. scielo.brd-nb.inforesearchgate.net

Applicability Domain (AD): Defining the applicability domain of a QSAR model is essential. The AD specifies the chemical space (structural and physicochemical properties) for which the model is expected to provide reliable predictions. Predictions for compounds falling outside this domain should be treated with caution. ebm-journal.orgbasicmedicalkey.comnih.govresearchgate.net

Computational Approaches in Nexeridine Research

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational method employed to predict the preferred orientation of a ligand, such as Nexeridine, when bound to a receptor protein, like an opioid receptor nih.gov. This technique aims to forecast the binding mode and the affinity of the ligand for its target nih.gov. For this compound, molecular docking studies would involve positioning the compound within the binding pocket of known or modeled opioid receptor structures (e.g., mu, delta, or kappa opioid receptors) to identify energetically favorable binding poses. This process allows researchers to visualize the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the this compound-receptor complex.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more comprehensive understanding of the ligand-receptor interactions over time. MD simulations allow for the observation of the dynamic behavior of both the ligand and the receptor, accounting for conformational changes and flexibility that are not fully captured by static docking poses. For this compound, MD simulations would reveal the stability of its binding to opioid receptors, the flexibility of the binding site, and potential water-mediated interactions, offering crucial insights into its pharmacodynamics at an atomic level. Such simulations can help delineate the precise molecular mechanisms by which this compound exerts its analgesic effects nih.gov.

Homology Modeling of Opioid Receptor Structures

Homology modeling is a computational technique used to construct a three-dimensional (3D) model of a protein based on the known experimental 3D structure of a homologous protein (a template) nih.gov. This method is particularly valuable when the experimental structure of the target protein is unavailable, which is often the case for G protein-coupled receptors (GPCRs), including opioid receptors, due to the challenges associated with their crystallization nih.gov.

For this compound research, homology modeling of opioid receptor structures would be critical if high-resolution experimental structures of the specific opioid receptor subtypes to which this compound binds are not available. The process involves identifying a suitable template protein with a high sequence similarity to the target opioid receptor. Once a reliable template is found, the amino acid sequence of the opioid receptor is aligned with that of the template, and the 3D coordinates of the conserved regions are transferred. Loops and side chains are then modeled, and the entire structure is refined and validated nih.gov. A well-constructed homology model of an opioid receptor would serve as a robust platform for subsequent molecular docking and dynamics simulations with this compound, enabling detailed studies of its binding and activation mechanisms.

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening (VS) is a computational high-throughput screening method that uses computer-generated models to identify potential drug candidates from large chemical libraries dokumen.pub. This approach can significantly reduce the time and cost associated with traditional experimental screening. For this compound, virtual screening could be applied in several ways:

Structure-Based Virtual Screening: If a reliable 3D structure of an opioid receptor (either experimental or homology-modeled) is available, large databases of compounds can be docked against the receptor's binding site to identify novel compounds that are predicted to bind with high affinity and favorable interactions. This could lead to the discovery of new opioid analgesics with potentially improved profiles, using this compound's binding characteristics as a benchmark.

Ligand-Based Virtual Screening: When the 3D structure of the receptor is unknown, or to complement structure-based methods, ligand-based drug design strategies are employed dokumen.pub. These methods rely on the knowledge of known active ligands, such as this compound, to infer properties required for biological activity. Key strategies include:

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target dokumen.pub. A pharmacophore model derived from this compound could be used to screen databases for compounds possessing similar features, thereby identifying new chemical entities with similar analgesic activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish correlations between the chemical structure of a series of compounds and their biological activity dokumen.pub. By analyzing the structural features of this compound and other known opioid analgesics, QSAR models could be developed to predict the activity of new compounds and guide their synthesis, aiming to enhance potency or selectivity.

These virtual screening and ligand-based design strategies would allow for the exploration of diverse chemical spaces, leading to the identification of novel scaffolds with this compound-like activity or improved pharmacological properties.

Predictive Modeling for ADME and SAR Properties (in silico)

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) properties, are crucial in silico tools in drug discovery ontosight.aidokumen.pubuogqueensmcf.comnih.gov. Poor ADME properties are a major cause of drug development attrition, making early prediction essential nih.gov.

ADME Prediction: Computational models predict how a compound will behave in the body, including its absorption into the bloodstream, distribution to various tissues, metabolism by enzymes, and excretion from the body ontosight.ainih.gov. For this compound, in silico ADME prediction would involve using various computational models, including machine learning algorithms, to estimate parameters such as:

Solubility: How well this compound dissolves in biological fluids.

Permeability: How easily this compound crosses biological membranes (e.g., intestinal wall, blood-brain barrier).

Metabolic Stability: How quickly this compound is metabolized by enzymes, particularly in the liver.

Plasma Protein Binding: The extent to which this compound binds to proteins in the blood, affecting its free concentration and distribution.

These predictions are vital for understanding this compound's pharmacokinetic profile and for guiding structural modifications to improve its bioavailability and half-life ontosight.ainih.gov.

SAR and QSAR Properties: SAR studies aim to understand how changes in chemical structure affect biological activity dokumen.pub. QSAR takes this a step further by establishing mathematical relationships between physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) and biological activity dokumen.pub. For this compound, SAR/QSAR modeling would involve:

Identifying Key Structural Features: Determining which parts of the this compound molecule are essential for its binding to opioid receptors and its analgesic effect.

Optimizing Potency and Selectivity: Using QSAR models to predict the impact of specific chemical modifications on this compound's potency and selectivity for different opioid receptor subtypes, aiming to design analogs with enhanced therapeutic benefits and reduced side effects.

Predicting Toxicity: While dosage and adverse effects are excluded from this article, SAR/QSAR can also be applied to predict potential toxicity profiles, guiding the design of safer compounds nih.gov.

By integrating predictive ADME and SAR/QSAR modeling, researchers can rationally design this compound analogs with improved drug-like properties, leading to more effective and safer therapeutic candidates.

Future Directions and Research Opportunities

Exploration of Novel Nexeridine Analogues with Modified Pharmacological Profiles

Future research will heavily focus on the rational design and synthesis of novel this compound analogues. This involves systematic modifications to the core chemical structure of this compound to optimize its pharmacological properties. The primary objectives include enhancing potency against its primary target, improving selectivity to minimize off-target effects, and optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for improved bioavailability and half-life. Analogue-based drug design is a technique that can lead to new drug-like molecules with lower market values by starting with analogues sharing structural and pharmacological similarities to existing drugs. researchgate.net This approach often leverages existing scaffold structures of clinically approved drugs. researchgate.net

Studies will involve structure-activity relationship (SAR) investigations, where small chemical changes are correlated with changes in biological activity. Techniques such as combinatorial chemistry and high-throughput screening will be employed to rapidly synthesize and evaluate large libraries of this compound derivatives. The goal is to identify compounds with superior efficacy, reduced potential for interactions, and improved therapeutic indices. For instance, proline analogues have shown promise in drug design due to their cyclic nature, which provides conformationally restricted 3D scaffolds, enhancing the activity and bioavailability of bioactive molecules and peptides. acs.org

Investigation of this compound's Interactions with Emerging Therapeutic Targets

Beyond its currently identified primary target, future research will explore this compound's potential interactions with other emerging therapeutic targets. This involves a broader investigation into its mechanism of action and potential polypharmacology, where a single compound interacts with multiple biological targets to achieve a desired therapeutic effect, or to identify new disease areas where this compound's unique properties might be beneficial. The identification and validation of new drug targets for various diseases are main applications of multi-omics. nih.gov

Methods will include phenotypic screening in diverse disease models, target deconvolution strategies, and advanced proteomics techniques to identify novel binding partners or pathways modulated by this compound. This could lead to the repurposing of this compound for new indications or the development of combination therapies that leverage its multi-target activity. For example, some studies focus on novel therapeutic agents that target specific molecular pathways or cellular processes, with a focus on promoting plaque stabilization. mdpi.com The potential for pharmacokinetic interactions between new medicinal products and existing drugs should also be evaluated, considering both the effect of the medicinal product on other drugs and vice versa. europa.eu

Advanced Preclinical Models for Deeper Mechanistic Understanding

To gain a more profound understanding of this compound's biological effects and to improve the translatability of preclinical findings to human clinical outcomes, advanced preclinical models will be crucial. Traditional 2D cell cultures and animal models often have limitations in replicating the complexity of human physiology and disease. nih.govpharmafeatures.comlek.com

Future research will incorporate sophisticated in vitro and in vivo models, such as:

Organoids: Three-dimensional cell cultures that mimic the microarchitecture and function of human organs.

Organ-on-a-chip systems: Microfluidic devices that simulate human organ physiology, allowing for more accurate assessment of drug efficacy and potential interactions. nih.govpharmafeatures.comharvard.edu These systems can closely mimic human physiological and pathophysiological conditions, enhancing the relevance of efficacy studies. nih.gov

Patient-derived xenografts (PDX) and humanized mouse models: These models offer more physiologically relevant systems for studying drug responses in a complex biological context, particularly in oncology and immunology research. cancer.gov

These advanced models will enable a deeper exploration of this compound's impact on complex biological systems, disease heterogeneity, and potential resistance mechanisms.

Application of Multi-omics Approaches to Elucidate Biological Effects

Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in providing a comprehensive, systems-level understanding of this compound's biological effects. nih.govnashbio.commdpi.com This holistic approach can reveal novel insights into the molecular basis of diseases and drug responses. nih.gov

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment to identify affected pathways and cellular processes.

Proteomics: Investigating alterations in protein abundance, modifications, and interactions to understand the direct and indirect targets of this compound.

Metabolomics: Profiling metabolic changes to identify biomarkers of response or resistance and to elucidate the metabolic pathways influenced by this compound.

The integration of these diverse datasets through bioinformatics and systems biology will allow for the identification of novel biomarkers, the elucidation of complex regulatory networks, and the prediction of patient responses, paving the way for personalized medicine strategies. nashbio.comquanticate.com Multi-omics can also help identify and validate new drug targets. nih.gov

Development of Advanced Computational Tools for this compound Research

Computational approaches will continue to play a pivotal role in accelerating this compound research. kubikat.orgmdpi.comjpionline.org The development and application of advanced computational tools will aid in rational drug design, virtual screening, and predictive modeling.

Molecular Docking and Dynamics Simulations: These techniques will be refined to predict this compound's binding affinity and interactions with various biological targets with higher accuracy, guiding the design of new analogues. jpionline.orgfrontiersin.org

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML algorithms will be employed for predicting ADME properties, identifying potential off-targets, and de-novo drug design. nih.govgsconlinepress.com These tools can analyze large, complex datasets to extract meaningful patterns and correlations. gsconlinepress.com

Cheminformatics and Bioinformatics: These fields will support the management, analysis, and interpretation of large chemical and biological datasets generated during this compound research, facilitating the identification of patterns and the design of targeted experiments. frontiersin.orggsconlinepress.com

These computational advancements will enable more efficient exploration of the chemical space, prioritize promising compounds for synthesis and experimental testing, and ultimately accelerate the drug discovery and development process for this compound. jpionline.orggsconlinepress.com

Conclusion

Synthesis of Key Academic Discoveries Regarding Nexeridine

This compound (CID 10447719) is a chemical compound that was synthesized and assayed in 1975 wikipedia.org. It is formally known as [1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate (B1210297) mims.com. Its hydrochloride salt, this compound Hydrochloride, has a PubChem CID of 11674512 wikipedia.org. Structurally, this compound exhibits similarities to established opioid analgesics such as pethidine (CID 4058) and tramadol (B15222) (CID 33741) wikipedia.org. Research has identified the active isomer of this compound as (1R,2S)-1-[(2R)-1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate wikipedia.org. Functionally, this compound is classified as an opioid analgesic, exerting its effects by binding to opioid receptors within the nervous system mims.comnih.gov.

The fundamental chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₉H₂₉NO₂PubChem mims.com
Molecular Weight303.4 g/mol PubChem mims.com
CAS Number53716-48-6PubChem mims.com
PubChem CID (Parent)10447719PubChem mims.com
IUPAC Name[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetatePubChem mims.com

Remaining Gaps in Fundamental Understanding of this compound's Biology

Despite its early synthesis and characterization as an opioid analgesic, this compound's non-marketed status points to significant gaps in the comprehensive understanding of its biology wikipedia.org. While its general mechanism of action involves opioid receptor binding, detailed insights into its specific receptor subtype affinities, selectivity profiles, and downstream signaling pathways are not extensively documented in readily available academic literature mims.com. A crucial missing aspect pertains to the comprehensive pharmacokinetic and pharmacodynamic data, which are typically essential for advancing a compound through preclinical and clinical development mims.com. The precise reasons that precluded its commercialization, such as comparative efficacy or a full assessment of its pharmacological profile relative to existing compounds in its class, represent key areas where fundamental biological understanding remains incomplete.

Implications for Future Drug Discovery and Development Initiatives

The academic journey of this compound, though not culminating in a marketed drug, holds implications for future drug discovery and development. Its structural characteristics and classification as an opioid analgesic underscore the ongoing pursuit of novel compounds for pain management mims.com. Understanding the structure-activity relationships derived from compounds like this compound, even those that did not progress to clinical use, can inform the rational design of new analgesics with potentially improved therapeutic profiles wikipedia.orgmims.com. The challenges associated with developing and commercializing compounds like this compound highlight the increasing complexity of drug discovery. This complexity emphasizes the growing role of advanced computational methods, including artificial intelligence (AI), in predicting drug properties, efficacy, and potential liabilities earlier in the development pipeline. Furthermore, the exploration of diverse chemical scaffolds, such as the cyclohexyl acetate core of this compound, continues to be relevant for identifying novel therapeutic leads within the broader context of modern drug discovery techniques, which allow for more efficient screening and characterization of potential drug candidates.

Q & A

Q. What are the established synthetic pathways for Nexeridine (CAS 53716-48-6), and what analytical methods validate its purity and structure?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and characterize structural integrity via 1H^1H- and 13C^{13}C-NMR spectroscopy. Mass spectrometry (MS) confirms molecular weight. For reproducibility, document solvent systems, catalyst ratios, and reaction times in the experimental section, with detailed spectra in supplementary materials .

Q. What physicochemical properties of this compound are critical for in vitro stability studies, and how are they measured?

Methodological Answer: Key properties include solubility (measured via shake-flask method in buffers at physiological pH), partition coefficient (logP via octanol-water partitioning), and thermal stability (Differential Scanning Calorimetry, DSC). For dissolution kinetics, use UV-Vis spectrophotometry under simulated biological conditions. Report deviations from established protocols, such as agitation speed or temperature, to ensure reproducibility .

Q. How do researchers design dose-response experiments to assess this compound’s efficacy in preclinical models?

Methodological Answer: Use a logarithmic dose range (e.g., 0.1–100 µM) in cell-based assays, with triplicate technical replicates. Normalize results to positive/negative controls (e.g., untreated cells or known inhibitors). For in vivo models, apply the OECD 423 guideline for acute toxicity, adjusting doses based on body surface area. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant efficacy thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved across studies?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., species-specific CYP450 isoforms). Validate findings via cross-species microsomal assays and LC-MS/MS metabolite profiling. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as enzyme polymorphism effects .

Q. What experimental strategies elucidate this compound’s mechanism of action when target receptors are unknown?

Methodological Answer: Use affinity chromatography with this compound-conjugated beads to isolate binding proteins from lysates. Validate candidates via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). For functional validation, employ CRISPR-Cas9 knockouts in cellular models and assess phenotypic rescue. Integrate transcriptomic data (RNA-seq) to map downstream pathways .

Q. How should researchers optimize this compound’s formulation to enhance bioavailability without altering pharmacodynamics?

Methodological Answer: Test lipid-based nanoemulsions or cyclodextrin complexes using a Design of Experiments (DoE) approach. Measure bioavailability via AUC (Area Under Curve) in pharmacokinetic studies and compare dissolution profiles with USP apparatus. Monitor pharmacodynamic endpoints (e.g., receptor occupancy) to ensure formulation excipients do not interfere .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves. Use Bayesian hierarchical modeling to account for inter-study variability. For outliers, perform Grubbs’ test or leverage machine learning (e.g., Random Forest) to identify confounding variables like batch effects .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s in vivo efficacy across labs?

Methodological Answer: Standardize animal models using SYRCLE’s risk-of-bias tool. Share detailed protocols via platforms like Protocols.io , including anesthesia regimens and endpoint criteria. Use blinded scoring for histopathology and publish raw data in repositories (e.g., Figshare) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Q. What criteria distinguish high-quality vs. low-quality structural data for this compound in crystallographic studies?

Methodological Answer: Assess resolution (≤2.0 Å), R-factor (≤0.20), and electron density maps (contoured at 1σ). Validate ligand placement with omit maps and check for steric clashes using MolProbity. Cross-reference with Cambridge Structural Database (CSD) entries to identify atypical bond angles .

Q. How should conflicting results in this compound’s off-target effects be addressed during peer review?

Methodological Answer: Require authors to provide raw flow cytometry or microscopy images (MINQE guidelines). Encourage re-analysis by third-party tools (e.g., CellProfiler) and mandate deposition of negative results in repositories like Zenodo. Use the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) checklist for transparency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.